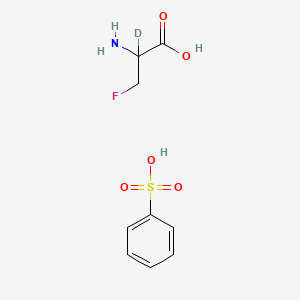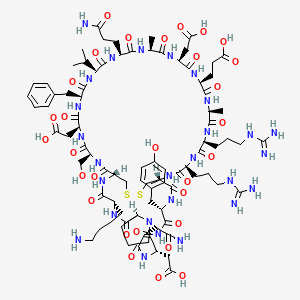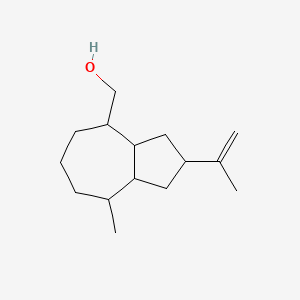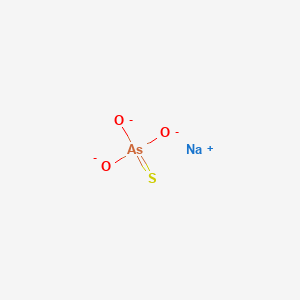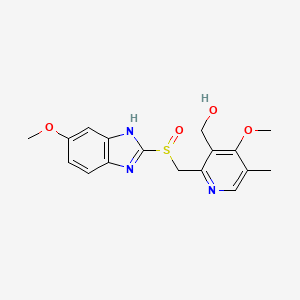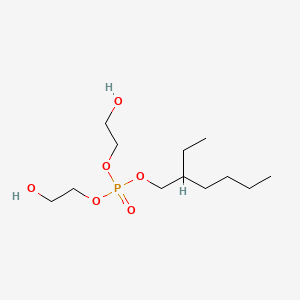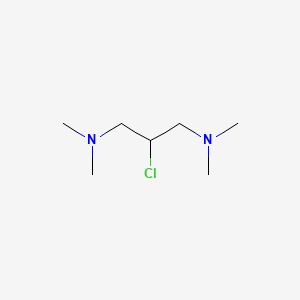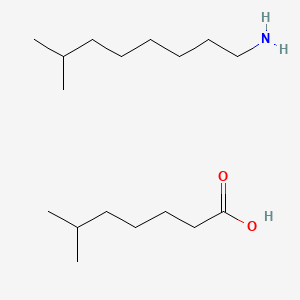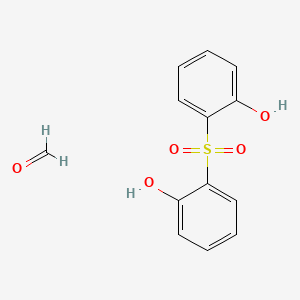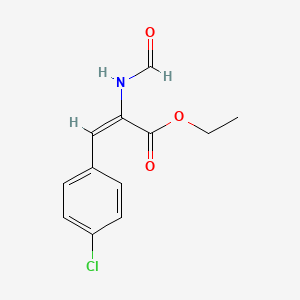
Ethyl 2-formamido (4-chlorophenyl) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamido (4-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of acrylate, featuring a formamido group attached to the ethyl ester of 4-chlorophenyl acrylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (4-chlorophenyl) acrylate typically involves the reaction of 4-chlorophenyl acrylate with formamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-chlorophenyl acrylate and formamide.
Catalyst: A suitable catalyst such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-formamido (4-chlorophenyl) acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamido (4-chlorophenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-formamido (4-chlorophenyl) acrylate involves its interaction with molecular targets through its functional groups. The formamido group can participate in hydrogen bonding and other interactions, while the acrylate moiety can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the formamido and 4-chlorophenyl groups.
Methyl 2-formamido (4-chlorophenyl) acrylate: Similar but with a methyl ester instead of an ethyl ester.
4-Chlorophenyl acrylate: Lacks the formamido group.
Uniqueness
This compound is unique due to the presence of both the formamido and 4-chlorophenyl groups, which impart specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
136986-62-4 |
|---|---|
Molekularformel |
C12H12ClNO3 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
InChI-Schlüssel |
NHMYKWNMIPBQKB-YRNVUSSQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


